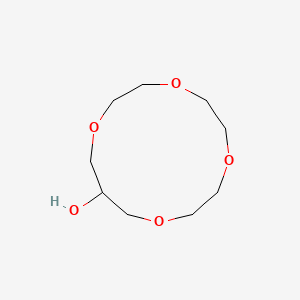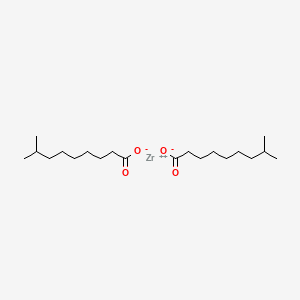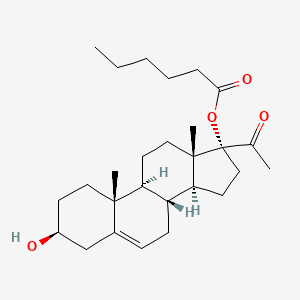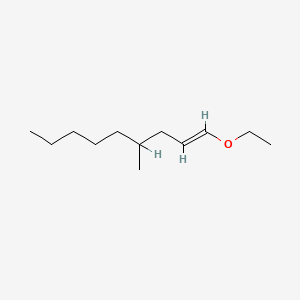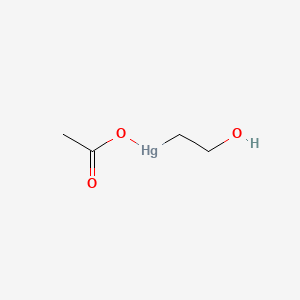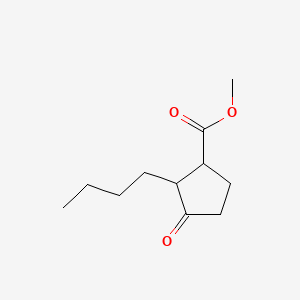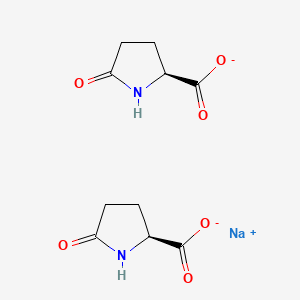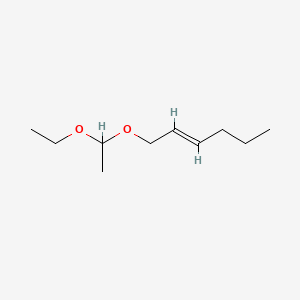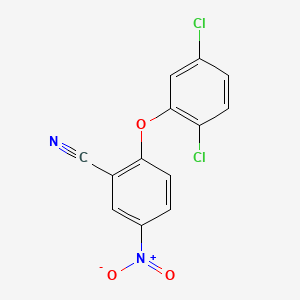
1,11-Tridecadiene-3,5,7,9-tetrayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Tridecadiene-3,5,7,9-tetrayne is an organic compound with the molecular formula C₁₃H₈. It belongs to the class of polyacetylenes, which are characterized by multiple carbon-carbon triple bonds. This compound is notable for its unique structure, which includes alternating double and triple bonds, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1,11-Tridecadiene-3,5,7,9-tetrayne typically involves the use of specific organic reactions that can introduce multiple triple bonds into the carbon chain. One common method involves the coupling of terminal alkynes using palladium-catalyzed reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,11-Tridecadiene-3,5,7,9-tetrayne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,11-Tridecadiene-3,5,7,9-tetrayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in the field of biochemistry, particularly in understanding the interactions of polyacetylenes with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism by which 1,11-Tridecadiene-3,5,7,9-tetrayne exerts its effects involves its interaction with various molecular targets. The compound’s multiple triple bonds allow it to participate in a range of chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex structures with unique properties. The pathways involved in these processes are still being studied, but they are believed to involve the activation of specific enzymes and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
1,11-Tridecadiene-3,5,7,9-tetrayne can be compared with other polyacetylenes, such as:
1,3-Tridecadiene-5,7,9,11-tetrayne: Similar in structure but with different positions of the double and triple bonds.
This compound (Z): A stereoisomer with a different spatial arrangement of the bonds.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which gives it distinct chemical and physical properties compared to its isomers and other polyacetylenes .
Propriétés
Numéro CAS |
2345-16-6 |
|---|---|
Formule moléculaire |
C13H8 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |
InChI |
InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clé InChI |
KBEMPFYJJCTZIG-GQCTYLIASA-N |
SMILES isomérique |
C/C=C/C#CC#CC#CC#CC=C |
SMILES canonique |
CC=CC#CC#CC#CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


